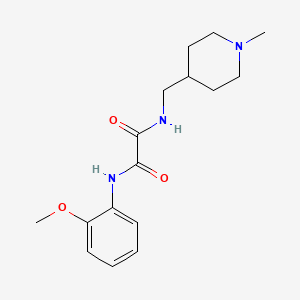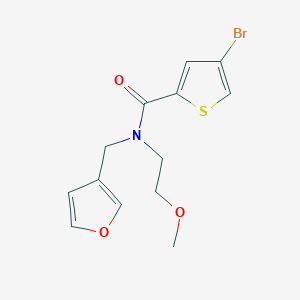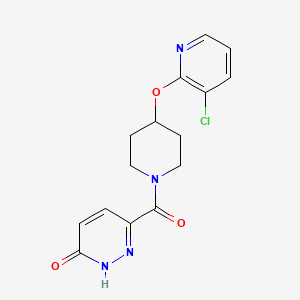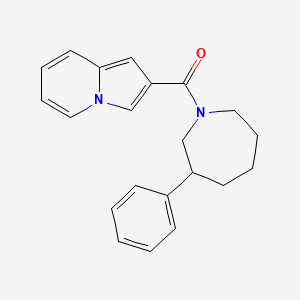![molecular formula C24H24N6O2 B2407302 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396855-34-7](/img/structure/B2407302.png)
7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
For instance, some compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that the compound might bind to the alpha1-adrenergic receptors, thereby modulating their activity.
Biochemical Pathways
The alpha1-adrenergic receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors could potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been identified as promising lead compounds through in silico docking and molecular dynamics simulations, binding data together with adme calculations .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the alpha1-adrenergic receptors. This could potentially lead to changes in the contraction of smooth muscles in various parts of the body, thereby affecting physiological functions such as blood pressure regulation and urinary function .
Biochemical Analysis
Biochemical Properties
The compound 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione interacts with the enzyme acetylcholinesterase (AChE), inhibiting its activity . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, potentially improving cognitive function .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of AChE . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons where acetylcholine plays a crucial role .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE, inhibiting the enzyme’s activity . This binding interaction prevents AChE from breaking down acetylcholine, leading to an increase in acetylcholine levels . The increased acetylcholine can then bind to its receptors, enhancing cholinergic signaling .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-7-6-10-20(17(16)2)28-11-13-29(14-12-28)23-25-15-19-21(26-23)27-24(32)30(22(19)31)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3,(H,25,26,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOMZJHWARWAMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
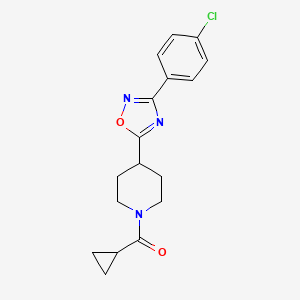
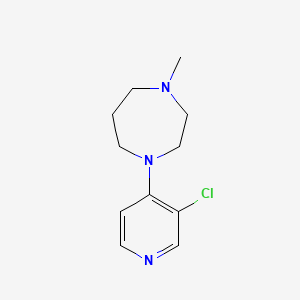
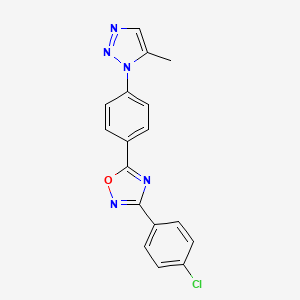

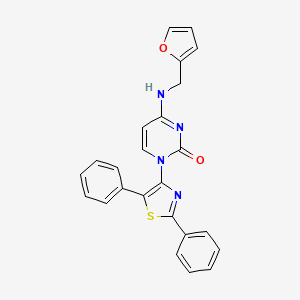
![2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide](/img/structure/B2407232.png)
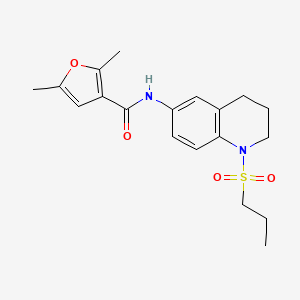
![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)
